Spectral Analysis of 2-Chloro-1-(3-hydroxyphenyl)ethanone: A Technical Guide for Researchers
Spectral Analysis of 2-Chloro-1-(3-hydroxyphenyl)ethanone: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectral data for 2-chloro-1-(3-hydroxyphenyl)ethanone, a valuable intermediate in organic synthesis. As a member of the α-haloketone class of compounds, it demonstrates significant reactivity, making it a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, presented below, forms the basis for interpreting its spectral data. The molecule's key features include a substituted aromatic ring, a ketone carbonyl group, and a chloromethyl group, all of which give rise to characteristic signals in different spectroscopic techniques.
Caption: Molecular structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-1-(3-hydroxyphenyl)ethanone, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected and observed ¹H NMR data for 2-chloro-1-(3-hydroxyphenyl)ethanone in a deuterated chloroform (CDCl₃) solvent are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.51-7.49 | Multiplet | 1H | Ar-H |
| 7.40-7.36 | Triplet | 2H | Ar-H |
| 7.14 | Doublet | 1H | Ar-H |
| 5.67 | Singlet | 1H | -OH |
| 4.70 | Singlet | 2H | -CH₂Cl |
Data sourced from a peer-reviewed study on the synthesis and characterization of 2-chloro-1-(3-hydroxyphenyl)ethanone. [1][2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.51-7.14 ppm): The signals in the downfield region are characteristic of protons attached to an aromatic ring. The deshielding effect of the benzene ring currents causes these protons to resonate at higher chemical shifts.[3][4] The complex splitting patterns (multiplet, triplet, and doublet) arise from spin-spin coupling between the non-equivalent aromatic protons.
-
Phenolic Proton (5.67 ppm): The singlet at 5.67 ppm corresponds to the hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent-dependent. The absence of splitting indicates no adjacent protons.
-
Chloromethyl Protons (4.70 ppm): The singlet at 4.70 ppm is assigned to the two protons of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom strongly deshields these protons, causing them to appear further downfield than typical alkyl protons. The singlet nature of this peak indicates no adjacent protons.
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~191 | C =O |
| ~157 | C -OH |
| ~137 | Ar-C |
| ~130 | Ar-C H |
| ~122 | Ar-C H |
| ~121 | Ar-C H |
| ~115 | Ar-C H |
| ~46 | C H₂Cl |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (~191 ppm): The ketone carbonyl carbon is significantly deshielded and typically appears in the 190-220 ppm region.
-
Aromatic Carbons (~157-115 ppm): The aromatic carbons resonate in the 100-160 ppm range. The carbon attached to the hydroxyl group (C-OH) is expected at the most downfield position due to the oxygen's deshielding effect. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.
-
Chloromethyl Carbon (~46 ppm): The carbon of the chloromethyl group is deshielded by the attached chlorine atom and is expected to appear around 40-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-1-(3-hydroxyphenyl)ethanone shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 3400 (broad) | O-H stretch | Phenolic -OH |
| 2987 | C-H stretch | Aromatic C-H |
| 1789 (strong) | C=O stretch | Ketone |
| 1694 | C=C stretch | Aromatic C=C |
| 832 (strong) | C-H bend | Aromatic C-H (out-of-plane) |
Data sourced from a peer-reviewed study on the synthesis and characterization of 2-chloro-1-(3-hydroxyphenyl)ethanone. [1][2]
Interpretation of the IR Spectrum:
-
O-H Stretch (3400 cm⁻¹): The broad absorption band at 3400 cm⁻¹ is a classic indicator of a hydroxyl group involved in hydrogen bonding.[5]
-
Aromatic C-H Stretch (2987 cm⁻¹): The peak just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.[6]
-
C=O Stretch (1789 cm⁻¹): The strong, sharp absorption at 1789 cm⁻¹ is indicative of a ketone carbonyl group. The position of this band can be influenced by conjugation and the presence of electronegative substituents.
-
Aromatic C=C Stretch (1694 cm⁻¹): The absorption at 1694 cm⁻¹ is due to the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
Aromatic C-H Bend (832 cm⁻¹): The strong absorption in the fingerprint region at 832 cm⁻¹ corresponds to the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. While an experimental mass spectrum for 2-chloro-1-(3-hydroxyphenyl)ethanone is not available, we can predict the key fragmentation pathways based on the principles of mass spectrometry for α-chloroketones.
Predicted Fragmentation Pathways:
The molecular ion peak (M⁺) for 2-chloro-1-(3-hydroxyphenyl)ethanone would be observed at m/z 170, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 172 (the M+2 peak) would also be present due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).
Key fragmentation pathways would likely involve:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group is a common fragmentation pathway for ketones.[7][8] This would result in the formation of a resonance-stabilized acylium ion.
-
Loss of Chlorine: The molecule could lose a chlorine radical to form a cation.
-
Fragmentation of the Aromatic Ring: Further fragmentation of the aromatic portion of the molecule can also occur.
Caption: Predicted major fragmentation pathways for 2-chloro-1-(3-hydroxyphenyl)ethanone in mass spectrometry.
Experimental Protocols
The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic techniques discussed.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-chloro-1-(3-hydroxyphenyl)ethanone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, relaxation delay of 1-2 seconds).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is heated to volatilize it into the ion source.
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.
-
Conclusion
The comprehensive spectral analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone presented in this guide provides researchers with the necessary tools to confidently identify and characterize this important synthetic intermediate. The combination of ¹H NMR, IR, and predicted ¹³C NMR and MS data offers a detailed picture of the molecule's structure and functional groups. By understanding the principles behind the spectral data and following robust experimental protocols, scientists can ensure the quality and integrity of their research in the field of drug development and organic synthesis.
References
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]
-
¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Interpreting IR Spectra. Chemistry Steps. [Link]
-
Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]
-
INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. [Link]
-
Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
-
Fragmentation Pathways. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting IR Spectra [chemistrysteps.com]
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